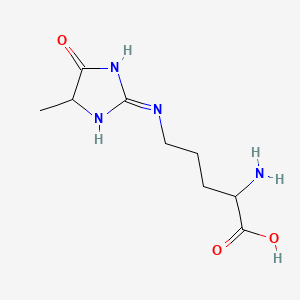

N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine

Description

Properties

Molecular Formula |

C9H16N4O3 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

2-amino-5-[(4-methyl-5-oxoimidazolidin-2-ylidene)amino]pentanoic acid |

InChI |

InChI=1S/C9H16N4O3/c1-5-7(14)13-9(12-5)11-4-2-3-6(10)8(15)16/h5-6H,2-4,10H2,1H3,(H,15,16)(H2,11,12,13,14) |

InChI Key |

KGQMQNPFMOBJCY-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)NC(=NCCCC(C(=O)O)N)N1 |

Origin of Product |

United States |

Preparation Methods

Non-Enzymatic Glycation: Ribose-Mediated Formation

MG-H1 is predominantly generated through the Maillard reaction, where reducing sugars react with amino groups in proteins. Ribose, a highly reactive pentose, accelerates AGE formation compared to glucose.

Reaction Mechanism

Ribose glycation of bovine serum albumin (BSA) produces MG-H1 via oxidation of Amadori products. Liquid chromatography–quadrupole time-of-flight mass spectrometry (LC-QTOF) analyses confirm that ribose-modified BSA generates MG-H1 in a time-dependent manner, even when free methylglyoxal is undetectable. The proposed pathway involves:

Optimization Parameters

- pH : Reactions proceed optimally at pH 7.4 (physiological conditions).

- Temperature : Incubation at 37°C for 7–14 days maximizes yield.

- Antioxidants : Diethylenetriaminepentaacetic acid (DTPA) inhibits MG-H1 formation by chelating metal ions, reducing oxidative stress.

Table 1: MG-H1 Yield in Ribose-Glycated BSA

| Incubation Time (Days) | MG-H1 (pmol/μg protein) |

|---|---|

| 7 | 12.3 ± 1.2 |

| 14 | 24.7 ± 2.1 |

| 21 | 33.5 ± 3.0 |

Chemical Synthesis: Methylglyoxal-Arginine Adduction

Direct synthesis of MG-H1 involves reacting methylglyoxal with free arginine or ornithine under controlled conditions.

Isotopic Labeling: Deuterated MG-H1 for Proteomics

Deuterated MG-H1 (e.g., N5-(5-Hydro-5-methyl-4-imidazolon-2-yl)L-Ornithine-d6) is synthesized for mass spectrometry-based tracer studies.

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability while maintaining high purity (>95%).

Large-Scale Glycation

Chemical Reactions Analysis

Formation via Glycation Reactions

MG-H1 is primarily generated through the reaction of methylglyoxal (MGO) with arginine residues in proteins. The process involves:

-

Condensation : MGO reacts with the guanidino group of arginine to form an intermediate Schiff base.

-

Cyclization : The Schiff base undergoes intramolecular rearrangement to form a stable hydroimidazolone ring structure .

Key Reaction Pathway:

This reaction is accelerated under conditions of hyperglycemia or oxidative stress .

Chemical Modifications and Stability

MG-H1 exhibits distinct reactivity due to its imidazolone ring:

Biological Interactions

MG-H1 modifies proteins and alters their function, contributing to pathological processes:

Documented Molecular Targets

Quantitative Data in Human Tissues

| Tissue | MG-H1 Concentration (pmol/mg protein) | Source |

|---|---|---|

| Lens Proteins | 4609 ± 411 | |

| Plasma Proteins | 12.3 ± 3.2 | |

| Cerebrospinal Fluid | 2.8 ± 0.9 |

Inhibition and Detoxification

Natural and synthetic compounds can suppress MG-H1 formation:

-

Trapa bispinosa Extract : Reduces MG-H1 by 58% in ribose-glycated proteins via antioxidant activity .

-

Aminoguanidine : Scavenges MGO, decreasing MG-H1 levels by 72% in vitro .

-

Dietary Interventions : Low-AGE diets reduce systemic MG-H1 by 30–40% in clinical studies .

Analytical Detection Methods

MG-H1 is quantified using advanced chromatographic techniques:

| Method | Sensitivity | Application |

|---|---|---|

| LC-QTOF-MS | 0.1 nM | Structural identification |

| UPLC-MS/MS | 0.05 pmol/mg | Biomarker quantification |

| Fluorometric Assay (AQC derivatization) | 1.0 pmol/mg | Clinical diagnostics |

Comparative Analysis with Other AGEs

MG-H1 is distinguished from other AGEs by its imidazolone structure and reactivity:

| AGE | Precursor | Biological Impact |

|---|---|---|

| MG-H1 | MGO + Arginine | Protein aggregation, cataract formation |

| CML | Glucose + Lysine | Vascular stiffness, renal dysfunction |

| CEL | MGO + Lysine | Oxidative stress, inflammation |

Research Implications

-

Therapeutic Targets : MG-H1 inhibition shows promise in mitigating diabetic complications and age-related diseases .

-

Dietary Relevance : Processed foods high in MGO (e.g., roasted meats) elevate systemic MG-H1, correlating with insulin resistance .

This synthesis of chemical and biological data underscores MG-H1's role as a critical mediator of glycation-related pathologies. Further research into its reaction kinetics and detoxification pathways could inform novel therapeutic strategies.

Scientific Research Applications

Chronic Kidney Disease

Research has indicated that serum levels of N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine are closely associated with renal function. A study measured MG-H1 levels in patients with renal dysfunction and found a significant correlation between high serum concentrations of MG-H1 and decreased kidney function, suggesting that MG-H1 may serve as a biomarker for renal impairment .

Colorectal Cancer

In a nested case-control study within the European Prospective Investigation into Cancer and Nutrition (EPIC) cohort, elevated plasma concentrations of MG-H1 were linked to an increased risk of colorectal cancer. The study utilized ultra-performance liquid chromatography-tandem mass spectrometry to quantify AGEs, revealing that higher levels of MG-H1 correlated with a greater incidence of this malignancy .

Diabetic Complications

This compound has been implicated in diabetic complications due to its formation from methylglyoxal, a dicarbonyl compound that increases in the context of hyperglycemia. The accumulation of AGEs like MG-H1 contributes to vascular damage and other complications associated with diabetes .

Diagnostic Potential

MG-H1 is increasingly recognized as a potential biomarker for various diseases. Its quantification in biological samples can provide insights into disease progression and severity. For instance:

- Chronic Kidney Disease : As mentioned earlier, elevated MG-H1 levels correlate with renal dysfunction, making it a candidate for monitoring kidney health .

- Cataract Formation : Studies have shown that concentrations of MG-H1 are significantly higher in cataractous lenses compared to non-cataractous lenses, suggesting its role in lens protein modification and cataractogenesis .

Therapeutic Implications

The understanding of MG-H1's role in disease mechanisms has led to explorations into therapeutic strategies:

Antioxidant Therapies

Given the damaging effects of AGEs like MG-H1 on tissues, antioxidant therapies are being investigated as potential interventions to mitigate AGE-related damage. Research suggests that compounds capable of reducing oxidative stress may help lower MG-H1 levels and improve outcomes in diseases like diabetes and chronic kidney disease .

Dietary Interventions

Studies have also explored dietary modifications aimed at reducing methylglyoxal levels in the body, potentially decreasing the formation of AGEs such as MG-H1. For example, citrus and pomegranate extracts have been evaluated for their ability to lower plasma α-dicarbonyls, including those leading to MG-H1 formation .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which N5-(5-Hydro-5-methyl-4-imidazolon-2-yl)L-Ornithine-d6 exerts its effects involves its incorporation into metabolic pathways where ornithine plays a role. The deuterium labeling allows for precise tracking and analysis of the compound’s behavior in biological systems. Molecular targets include enzymes involved in the urea cycle and other metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Precursor Differences

N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine is structurally distinct from lysine-derived AGEs (e.g., CML, CEL) and other methylglyoxal-arginine adducts (e.g., MG-H2, MG-H3). Key distinctions include:

Dietary and Analytical Considerations

- Dietary Sources : this compound, CML, and CEL are quantified in foods using ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS). Processed meats, baked goods, and dairy products are rich sources .

- Quantitative Data: In HSA, this compound constitutes 92% of methylglyoxal modifications, while CEL and argpyrimidine are minor products . Diabetic rats show a 27-fold increase in urinary this compound, underscoring its role in diabetic nephropathy .

Key Research Findings

Biological Activity

N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine, commonly referred to as MG-H1, is an advanced glycation end-product (AGE) derived from the reaction of methylglyoxal (MG) with arginine residues in proteins. This compound has garnered attention due to its significant biological activities and implications in various diseases, particularly those related to diabetes and cardiovascular conditions.

Formation and Characteristics

MG-H1 is primarily formed through the glycation of proteins, a process that involves the non-enzymatic reaction between reducing sugars and amino acids. The formation of MG-H1 occurs predominantly under hyperglycemic conditions, where elevated levels of methylglyoxal are present. Studies have shown that MG-H1 is one of the most abundant AGEs produced in ribose-modified bovine serum albumin (BSA), highlighting its prevalence in biological systems .

Table 1: Comparison of AGEs Derived from Methylglyoxal

| AGE Compound | Source | Abundance in Ribated-BSA |

|---|---|---|

| Nδ-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1) | Ribose-modified BSA | Highest |

| Nε-(carboxymethyl) lysine (CML) | Various | Moderate |

| Nε-(carboxyethyl) lysine (CEL) | Various | Low |

| Nω-(carboxymethyl) arginine (CMA) | Various | Low |

Role in Disease Pathology

MG-H1 has been implicated in several pathological processes:

- Diabetes Complications : Elevated levels of MG-H1 are associated with diabetic nephropathy and retinopathy. The accumulation of AGEs like MG-H1 can lead to increased oxidative stress and inflammation through the activation of the receptor for advanced glycation end-products (RAGE), which subsequently triggers pro-inflammatory signaling pathways .

- Cardiovascular Disease : Studies have shown a correlation between high plasma concentrations of MG-H1 and increased risk of cardiovascular diseases. The modification of low-density lipoproteins (LDL) by AGEs contributes to atherogenic processes, promoting vascular damage and dysfunction .

- Cancer : Recent research indicates that AGEs, including MG-H1, may play a role in cancer development. A nested case-control study found elevated levels of MG-H1 in colorectal cancer patients compared to controls, suggesting a potential link between AGEs and cancer risk .

The biological activity of MG-H1 is primarily mediated through its interaction with cellular receptors such as RAGE. This interaction leads to:

- Increased Reactive Oxygen Species (ROS) : Activation of RAGE promotes oxidative stress, contributing to cellular damage and inflammation.

- Activation of NF-kB Pathway : This pathway is crucial for the expression of various pro-inflammatory cytokines and growth factors, exacerbating diabetic complications and other inflammatory conditions .

Case Study 1: Diabetic Patients

A study involving diabetic patients demonstrated that those with higher serum levels of MG-H1 exhibited greater intima-media thickness, a marker for cardiovascular risk. The findings suggest that monitoring MG-H1 levels could be beneficial in assessing cardiovascular health in diabetic individuals .

Case Study 2: Cancer Risk Assessment

In a large cohort study examining the association between AGEs and colorectal cancer, researchers found that elevated plasma concentrations of MG-H1 were significantly associated with an increased risk of developing cancer. The odds ratios indicated a compelling link between high AGE levels and cancer incidence .

Q & A

Q. What analytical methods are recommended for quantifying MG-H1 in biological samples?

MG-H1 is typically quantified using ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) due to its high specificity for detecting low-abundance advanced glycation end products (AGEs). Stable isotope dilution analysis ensures accuracy, with MG-H1 identified via its molecular weight shift (+54 Da) and characteristic fragmentation patterns . For tissue-bound MG-H1, enzymatic protein digestion (e.g., pronase) precedes extraction to isolate hydroimidazolone derivatives .

Q. How does MG-H1 form in vivo, and what are its precursors?

MG-H1 is a methylglyoxal (MG)-derived AGE formed via non-enzymatic glycation. MG, a reactive α-dicarbonyl metabolite from glycolysis, binds to arginine residues, forming a neutral hydroimidazolone ring. The reaction involves condensation of MG with arginine, followed by cyclization to yield the stable Nδ-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine structure . Key precursors include glucose, fructose, and lipid peroxidation byproducts, which elevate MG under hyperglycemia or oxidative stress .

Q. How can researchers differentiate MG-H1 from structurally similar hydroimidazolones (e.g., G-H1, 3DG-H)?

Structural isomers like G-H1 (glyoxal-derived) and 3DG-H (3-deoxyglucosone-derived) are distinguished using MRM (multiple reaction monitoring) transitions in MS/MS. For example, MG-H1 has a unique mass shift (+54 Da vs. +39.99 Da for G-H1) and retention time differences in reverse-phase chromatography . Antibody-based assays lack specificity, making chromatographic separation critical .

Advanced Research Questions

Q. What experimental models are suitable for studying MG-H1’s role in diabetic complications?

- In vivo : Streptozotocin (STZ)-induced diabetic rodents show elevated MG-H1 in renal glomeruli, retina, and plasma, mimicking human diabetic nephropathy and retinopathy .

- In vitro : Human serum albumin (HSA) or endothelial cells treated with MG (0.1–1 mM) simulate glycative stress. Post-translational modifications are mapped using MaxQuant with custom databases for AGE-specific mass shifts .

- Dietary models : Controlled feeding studies with high-AGE diets (e.g., grilled meats) quantify MG-H1 accumulation in plasma and tissues via LC-MS/MS .

Q. How can contradictions in dietary studies on MG-H1 be resolved?

Conflicting data arise from variable dicarbonyl precursor availability. For example:

- Soy sauce reduces MG-H1 in fried sturgeon patties by scavenging MG via its antioxidants .

- High sugar intake increases MG-H1 by elevating glycolytic flux and MG production . To address this, studies should control for dicarbonyl scavengers (e.g., polyphenols) and measure free MG levels alongside MG-H1 .

Q. What is MG-H1’s role in neurodegenerative disease pathology?

MG-H1 is elevated in Alzheimer’s disease (AD) brains due to impaired glyoxalase-1 activity, which detoxifies MG. In AD mouse models, Aβ oligomers enhance MG production, leading to neuronal protein glycation and mitochondrial dysfunction . Human neuroblastoma cells exposed to Aβ show increased MG-H1, correlating with oxidative stress markers like 3-nitrotyrosine .

Methodological Challenges

Q. How to design a study assessing MG-H1’s impact on protein function?

- In vitro : Glycate purified proteins (e.g., HSA) with MG (1–5 mM, 37°C, 7 days) and analyze structural changes via circular dichroism or tryptophan fluorescence quenching .

- Functional assays : Compare enzymatic activity (e.g., superoxide dismutase) of glycated vs. native proteins to quantify MG-H1-induced dysfunction .

- Crosslinking analysis : Use SDS-PAGE/Western blot to detect MG-H1-mediated protein aggregates .

Q. What are the limitations of current MG-H1 detection techniques?

- Antibody cross-reactivity : Commercial anti-AGE antibodies often recognize multiple hydroimidazolones, requiring validation with synthetic MG-H1 standards .

- Matrix effects : Plasma proteins and lipids can suppress ionization in MS; isotope-labeled internal standards (e.g., ¹³C-MG-H1) improve recovery rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.